5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine

Description

The exact mass of the compound 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

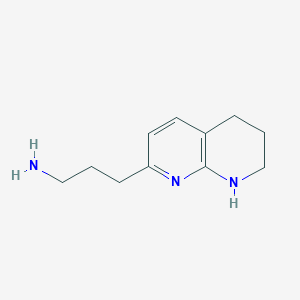

IUPAC Name |

3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-7-1-4-10-6-5-9-3-2-8-13-11(9)14-10/h5-6H,1-4,7-8,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMYVZPZPGAOPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(NC1)N=C(C=C2)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432179 |

Source

|

| Record name | 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206989-41-5 |

Source

|

| Record name | 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206989-41-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine (THNPA)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Tetrahydronaphthyridine Scaffold

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine, also known as THNPA, is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its rigid, three-dimensional structure serves as a valuable pharmacophore for designing conformationally restricted analogues of biologically active molecules.[2] This guide provides a comprehensive overview of THNPA, including its chemical properties, a detailed synthesis protocol, and its emerging role as a key intermediate in the development of novel therapeutics, particularly as an antagonist of integrin receptors. The primary focus of this document is to equip researchers with the technical knowledge and practical insights necessary to leverage this versatile chemical entity in their own discovery programs. The CAS number for this compound is 206989-41-5 .[1]

Physicochemical Properties of THNPA

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing everything from reaction kinetics to ADME (absorption, distribution, metabolism, and excretion) profiles. The key properties of THNPA are summarized below.

| Property | Value | Source |

| CAS Number | 206989-41-5 | [1] |

| Molecular Formula | C₁₁H₁₇N₃ | [3] |

| Molecular Weight | 191.27 g/mol | [3] |

| Melting Point | 66-68.5 °C | [1] |

| Boiling Point | 359.0 ± 42.0 °C at 760 mmHg | [4] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| pKa | 10.81 ± 0.10 (Predicted) | [1] |

| LogP | 1.38 | [4] |

| Flash Point | 170.9 ± 27.9 °C | [4] |

Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine

The synthesis of THNPA has been accomplished through various strategies, with a particularly efficient method involving a double Sonogashira coupling followed by a Chichibabin cyclization.[5][6] This approach allows for the construction of the core bicyclic system from readily available starting materials. An alternative and also effective method utilizes a double Suzuki reaction in place of the Sonogashira coupling.[7] Below is a detailed, field-proven protocol based on the Sonogashira-Chichibabin strategy.

Rationale Behind the Synthetic Strategy

The choice of a double Sonogashira reaction is strategic for its efficiency in forming two carbon-carbon bonds in a controlled manner, building the necessary carbon skeleton for the subsequent cyclization.[8] The Sonogashira coupling is a robust and versatile cross-coupling reaction that is tolerant of a wide range of functional groups.[8][9] The subsequent Chichibabin reaction is a classic and effective method for the amination of nitrogen-containing heterocycles, leading to the formation of the tetrahydronaphthyridine ring system.[10] This intramolecular variant of the reaction provides a regioselective cyclization to yield the desired product.[7]

Experimental Protocol: Synthesis of THNPA

Step 1: Double Sonogashira Coupling of 2,5-Dibromopyridine

-

Reaction Setup: To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,5-dibromopyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

-

Solvent and Reagents: Add degassed anhydrous solvent, such as a mixture of THF and triethylamine (2:1 v/v).

-

Addition of Coupling Partners: To the stirred solution, add the first acetylenic alcohol (e.g., 3-butyn-1-ol) (1.1 eq) dropwise. After completion of the first coupling (monitored by TLC or LC-MS), add the second protected propargylamine (e.g., N-Boc-propargylamine) (1.1 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 16-24 hours, or until the starting material is consumed.[11]

-

Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the di-substituted pyridine intermediate.

Step 2: Chichibabin Cyclization

-

Deprotection (if necessary): If a protecting group such as Boc was used on the amine, it must be removed. This is typically achieved by treating the intermediate with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Cyclization Reaction: The deprotected di-alkynyl pyridine intermediate is then subjected to the Chichibabin cyclization. Dissolve the intermediate in a suitable high-boiling point solvent like xylene or N-methyl-2-pyrrolidone (NMP).

-

Base Addition: Add a strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK), portion-wise at an elevated temperature (e.g., 120-140 °C).[7]

-

Reaction Monitoring: The reaction progress can be monitored by the evolution of hydrogen gas and a characteristic color change.[10] The reaction is typically complete within 2-4 hours.

-

Quenching and Extraction: Carefully quench the reaction at room temperature with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate or DCM.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude THNPA can be further purified by column chromatography or crystallization to afford the final product.

Caption: Synthetic workflow for THNPA.

Application in Drug Discovery: A Core Fragment for Integrin Antagonists

The primary pharmacological interest in THNPA lies in its use as a crucial building block for the synthesis of integrin antagonists.[5] Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a pivotal role in cellular signaling, proliferation, migration, and survival.[12]

Mechanism of Action of Integrin Antagonists

Integrin antagonists function by competitively blocking the binding of natural ligands, such as fibronectin and vitronectin, to the extracellular domain of the integrin receptor.[12] This blockade disrupts the downstream signaling cascades that are often dysregulated in various pathological conditions, including cancer, fibrosis, and inflammatory diseases.[12] The αVβ3 integrin, in particular, is a well-established target in oncology due to its role in promoting angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[13][14]

Caption: Integrin signaling and antagonist action.

THNPA in the Development of αVβ3 and αvβ6 Antagonists

The tetrahydronaphthyridine moiety of THNPA acts as a mimetic of the arginine side chain in the Arg-Gly-Asp (RGD) motif, which is a common recognition sequence for many integrins, including αVβ3.[15] By incorporating the THNPA scaffold, medicinal chemists can design potent and selective integrin antagonists. For instance, a compound incorporating this scaffold, GSK3008348, has been investigated as a highly potent and selective antagonist of the αvβ6 integrin for the treatment of idiopathic pulmonary fibrosis.[15] In this context, the basic nitrogen of the tetrahydronaphthyridine ring is believed to form a key salt bridge interaction with an aspartate residue in the binding pocket of the integrin, mimicking the natural ligand interaction.[15] The propylamine side chain provides a versatile handle for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Perspectives

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine is a compound with significant synthetic utility and pharmacological relevance. Its rigid structure and chemical functionality make it an ideal starting point for the development of sophisticated drug candidates. The well-established synthetic routes, coupled with its proven value as a core fragment for potent integrin antagonists, ensure that THNPA will remain a molecule of high interest to the drug discovery community. Future research will likely focus on leveraging this scaffold to develop next-generation therapeutics with improved selectivity and efficacy for a range of diseases, from cancer to fibrotic disorders.

References

-

Dow, R. L. (2001). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Journal of Heterocyclic Chemistry, 38(2), 535-537. [Link]

-

Harris, B. D., et al. (2005). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. The Journal of Organic Chemistry, 70(5), 1845-1851. [Link]

-

Patsenker, E., et al. (2009). Pharmacological inhibition of integrin alphavbeta3 aggravates experimental liver fibrosis and suppresses hepatic angiogenesis. Hepatology, 50(5), 1501-1511. [Link]

-

Goodman, S. L., et al. (2019). Novel Pure αVβ3 Integrin Antagonists That Do Not Induce Receptor Extension, Prime the Receptor, or Enhance Angiogenesis at Low Concentrations. ACS Pharmacology & Translational Science, 2(5), 328-341. [Link]

-

LookChem. (n.d.). Cas 206989-41-5, 5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDIN-2-PROPYLAMINE. [Link]

-

Wallace, D. J., et al. (2002). A highly efficient synthesis of 2-[3-aminopropyl]-5,6,7,8-tetrahydronaphthyridine via a double Suzuki reaction and a Chichibabin cyclization. Tetrahedron Letters, 43(41), 7327-7330. [Link]

-

PubChem. (n.d.). 1-Naphthalenol, 5,6,7,8-tetrahydro-6-(propylamino)-, hydrobromide (1:1), (6S)-. [Link]

-

NROChemistry. (n.d.). Sonogashira Coupling. [Link]

-

Harris, B. D., et al. (2005). Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. PubMed. [Link]

-

Van Agthoven, J. F., et al. (2014). Structural basis for pure antagonism of integrin αVβ3 by a high affinity form of fibronectin. Nature Structural & Molecular Biology, 21(4), 383-388. [Link]

-

Miller, M. S., et al. (2016). Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid (GSK3008348), a Potent and Selective αvβ6 Integrin Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry, 59(23), 10676-10689. [Link]

-

Wikipedia. (n.d.). Alpha-v beta-3. [Link]

-

Musso, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridin-amidoximes. University of Southampton ePrints. [Link]

-

Kaur, H., et al. (2020). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Current Medicinal Chemistry, 28(21), 4187-4221. [Link]

-

Patsnap Synapse. (2024). What are Integrin antagonists and how do they work? [Link]

-

Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

-

ResearchGate. (n.d.). A Facile Synthesis of the 3-Amino-5,6,7,8-tetrahydro[1][2]naphthyridine System and Some Alkylated and Polycyclic Homologues. [Link]

-

De Rycker, M., et al. (2018). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 61(23), 10675-10687. [Link]

-

Wikipedia. (n.d.). Chichibabin reaction. [Link]

-

PubChem. (n.d.). 5,6,7,8-Tetrahydro-2-naphthylamine. [Link]

-

ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. [Link]

-

PubChem. (n.d.). 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. [Link]

Sources

- 1. Cas 206989-41-5,5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDIN-2-PROPYLAMINE | lookchem [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 206989-41-5 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine AKSci 0605AB [aksci.com]

- 4. 5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDIN-2-PROPYLAMINE | CAS: 206989-41-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 10. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. What are Integrin antagonists and how do they work? [synapse.patsnap.com]

- 13. PHARMACOLOGICAL INHIBITION OF INTEGRIN ALPHAV BETA3 AGGRAVATES EXPERIMENTAL LIVER FIBROSIS AND SUPPRESSES HEPATIC ANGIOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alpha-v beta-3 - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine (THNPA), a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular structure, synthesis methodologies, and explore its potential as a scaffold for the development of novel therapeutics.

Introduction to the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged scaffold in drug discovery, forming the structural basis for a wide array of biologically active compounds.[1][2] These nitrogen-containing heterocyclic molecules have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3][4] Derivatives of 1,8-naphthyridine have also shown promise in treating neurological disorders such as Alzheimer's disease and depression.[1][2]

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine is a derivative characterized by a propylamine substituent at the 2-position of the tetrahydro-1,8-naphthyridine ring system.[5] This modification presents a promising avenue for the development of new drugs targeting various diseases, particularly those affecting the central nervous system.[5][6]

Molecular Structure and Physicochemical Properties

The fundamental structure of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine consists of a fused pyridine and a tetrahydropyridine ring, with a propylamine group attached to the pyridine ring. This unique arrangement imparts specific physicochemical properties that influence its biological activity and pharmacokinetic profile.

Table 1: Physicochemical Properties of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine

| Property | Value | Source |

| Molecular Formula | C11H17N3 | [7] |

| Molecular Weight | 191.27 g/mol | [7] |

| Boiling Point | 359.0 ± 42.0 °C at 760 mmHg | [7] |

| Density | 1.1 ± 0.1 g/cm³ | [7] |

| Flash Point | 170.9 ± 27.9 °C | [7] |

| CAS Number | 206989-41-5 | [7] |

Synthesis Strategies

The synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine derivatives can be achieved through various synthetic routes. One notable method involves a multi-step sequence that offers significant improvements over previously reported syntheses.[8] A key strategy for preparing the specific intermediate, 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine, relies on efficient double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines, followed by Chichibabin cyclizations.[9]

General Synthetic Workflow

The synthesis of the 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold can be conceptualized through the following workflow. This generalized scheme highlights the key transformations typically involved in constructing the core ring system and introducing the desired functional groups.

Caption: Generalized synthetic workflow for 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine.

Detailed Experimental Protocol (Illustrative Example)

The following is an illustrative protocol for a key step in the synthesis of a related tetrahydro-1,7-naphthyridine, which can be adapted for the 1,8-isomer. This demonstrates the practical considerations and chemical causality behind the experimental choices.

Step: Cyclization to form the Tetrahydronaphthyridine Core

-

Reactant Preparation: A solution of the appropriate di-amine precursor is prepared in a suitable high-boiling point solvent, such as diphenyl ether. The choice of solvent is critical to achieve the high temperatures required for the cyclization reaction.

-

Catalyst Addition: A palladium catalyst, for example, Pd/C, is added to the reaction mixture. The catalyst facilitates the intramolecular C-N bond formation, which is the key ring-closing step.

-

Heating and Reaction Monitoring: The mixture is heated to reflux (typically >200 °C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the reactants and catalyst. The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration. The crude product is then purified using column chromatography on silica gel to isolate the desired tetrahydronaphthyridine derivative. The choice of eluent is optimized to ensure good separation from any unreacted starting material and byproducts.

Pharmacological Profile and Potential Therapeutic Applications

The 1,8-naphthyridine scaffold is a versatile platform for developing drugs with a wide range of biological activities.[1][2]

Neurological Disorders

Derivatives of 1,8-naphthyridine have shown potential in the treatment of neurological conditions such as Alzheimer's disease, multiple sclerosis, and depression.[1] The structural features of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine make it a candidate for interacting with various receptors and enzymes in the central nervous system. For instance, related tetrahydro-benz[e]indole derivatives with a dipropylamino side chain have been identified as selective 5-HT1A receptor agonists.[10]

Antimicrobial Activity

The 1,8-naphthyridine core is a well-established pharmacophore in antimicrobial agents.[3][4] Nalidixic acid, the first quinolone antibiotic, is a notable example. While some derivatives may not exhibit direct antibacterial activity, they can act as synergists, enhancing the efficacy of existing antibiotics against multi-resistant bacterial strains.[11] This is often achieved by inhibiting bacterial efflux pumps.[11]

Anticancer and Anti-inflammatory Potential

Research has also explored the anticancer and anti-inflammatory properties of 1,8-naphthyridine derivatives.[1][2] The mechanism of action in these cases often involves the inhibition of key enzymes or receptors involved in cell proliferation and inflammatory pathways.

Other Therapeutic Areas

The diverse biological activities of 1,8-naphthyridines extend to other therapeutic areas, including:

The following diagram illustrates the potential signaling pathways that could be modulated by 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine based on the known activities of related compounds.

Caption: Potential signaling pathways modulated by THNPA and related 1,8-naphthyridines.

Analytical Methods for Characterization

The structural elucidation and purity assessment of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine and its derivatives are crucial for research and development. Standard analytical techniques employed for this purpose include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound. High-resolution mass spectrometry (HRMS) can be used for precise mass determination.[13]

-

Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule.

-

Elemental Analysis: Determines the elemental composition of the compound.

Future Directions and Conclusion

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine represents a promising chemical scaffold with the potential for developing a new generation of therapeutic agents. Its versatile structure allows for a wide range of chemical modifications to optimize its pharmacological properties. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To understand how modifications to the propylamine side chain and the naphthyridine core affect biological activity.

-

Target Identification and Validation: To elucidate the specific molecular targets responsible for its observed pharmacological effects.

-

Pharmacokinetic and Toxicological Profiling: To assess its drug-like properties and safety profile.

-

Library Synthesis: The creation of libraries based on the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has already proven successful in identifying lead compounds for antituberculosis activity.[14] A similar approach with the 1,8-isomer could yield novel drug candidates for various diseases.

References

-

An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. (2025). ResearchGate. [Link]

-

Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. (n.d.). ResearchGate. [Link]

-

Leonard, J. T., et al. (2002). Synthesis and Pharmacological Activities of 1,8-naphthyridine Derivatives. Biological & Pharmaceutical Bulletin, 25(6), 798-802. [Link]

-

Methods for the Synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine Fragments for alphaVbeta3 Integrin Antagonists. (2008). PubMed. [Link]

-

5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDIN-2-PROPYLAMINE. (n.d.). Mol-Instincts. [Link]

-

Saini, M., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-24. [Link]

-

1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. (2023). ResearchGate. [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI. [Link]

-

Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). PMC. [Link]

-

Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. (2007). PubMed. [Link]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Advances. [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2021). PMC. [Link]

-

Stjernlöf, P., et al. (1993). (S)- and (R)-8-(di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz[e]indole-1-carbaldehyde: a new class of orally active 5-HT1A-receptor agonists. Journal of Medicinal Chemistry, 36(15), 2059-65. [Link]

-

Analytical Methods. (2025). OPUS. [Link]

Sources

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 5. lookchem.com [lookchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDIN-2-PROPYLAMINE | CAS: 206989-41-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. researchgate.net [researchgate.net]

- 9. Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (S)- and (R)-8-(di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz[e]indole-1- carbaldehyde: a new class of orally active 5-HT1A-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and pharmacological activities of 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Making sure you're not a bot! [opus4.kobv.de]

- 14. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine: A Key Scaffold in Modern Drug Discovery

This guide provides a comprehensive overview of the synthetic strategies for preparing 5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine, a crucial building block in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step synthetic protocol but also a deep dive into the chemical principles and strategic decisions that underpin this synthesis.

Introduction: The Significance of the Tetrahydro-1,8-naphthyridine Core

The 1,8-naphthyridine scaffold and its derivatives are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The partially saturated 5,6,7,8-tetrahydro-1,8-naphthyridine core offers a three-dimensional architecture that can effectively probe the binding pockets of biological targets. The propylamine substituent at the 2-position provides a key basic handle for salt formation and further derivatization, making 5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine a valuable intermediate in the synthesis of complex drug candidates, particularly as antagonists for integrin receptors like αVβ3.[1]

Retrosynthetic Analysis: A Strategic Deconstruction

A logical approach to the synthesis of the target molecule begins with a retrosynthetic analysis, which deconstructs the target into simpler, commercially available starting materials. This process illuminates the key bond formations and strategic considerations for an efficient synthesis.

Our retrosynthetic strategy for 5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine identifies the final cyclization and the formation of the carbon-carbon bonds of the propylamino sidechain as the key transformations. The tetrahydro-1,8-naphthyridine ring can be envisioned as being formed via an intramolecular cyclization of a suitably substituted pyridine precursor. The propylamine side chain can be introduced via a carbon-carbon bond-forming reaction. This leads to a plausible disconnection to 2,5-disubstituted pyridine derivatives.

Caption: Retrosynthetic analysis of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine.

Forward Synthesis: A Multi-step Approach

Based on the retrosynthetic analysis, a robust forward synthesis can be designed. The following sections detail a well-established route involving a double Sonogashira coupling followed by a Chichibabin cyclization, as well as an alternative strategy employing a Friedländer annulation.

Primary Synthetic Route: Sonogashira Coupling and Chichibabin Cyclization

This elegant and efficient route builds the carbon skeleton first, followed by the crucial ring-forming reaction.

The synthesis commences with a palladium-catalyzed double Sonogashira coupling of 2,5-dibromopyridine with a suitable terminal alkyne.[1][2] The choice of the alkyne is critical for the subsequent transformations. Using a protected propargylamine derivative directly would be ideal; however, propargyl alcohol is often a more practical and cost-effective starting material. The resulting diol can then be converted to the diamine.

-

Reaction: 2,5-Dibromopyridine is reacted with two equivalents of a protected propargylamine or propargyl alcohol in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) in a suitable solvent like THF or DMF.[3]

If propargyl alcohol was used in the Sonogashira coupling, the resulting di-alkynyl alcohol is first hydrogenated to the corresponding saturated diol. This is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The diol is then converted to the diamine. This can be accomplished via a two-step process involving conversion of the hydroxyl groups to a better leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with an amine source (e.g., ammonia or a protected amine). A more direct approach involves a Mitsunobu reaction.

The key ring-forming step is the intramolecular Chichibabin reaction of the resulting 3,3'-(pyridine-2,5-diyl)dipropan-1-amine.[1] This reaction involves the nucleophilic attack of one of the primary amino groups onto the pyridine ring, leading to the formation of the tetrahydronaphthyridine core with the concomitant elimination of a hydride ion.[4][5]

-

Mechanism: The reaction is typically promoted by a strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide, at elevated temperatures.[6] The mechanism proceeds via the formation of a Meisenheimer-like intermediate.[4]

If a protecting group was used for the amine functionality, a final deprotection step is required to yield the target compound, 5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine. The choice of deprotection conditions will depend on the specific protecting group employed.

Caption: Overall workflow for the primary synthetic route.

Alternative Synthetic Route: Friedländer Annulation and Reduction

An alternative approach involves the construction of the 1,8-naphthyridine core via a Friedländer annulation, followed by the reduction of the pyridine ring.

The Friedländer synthesis is a classic method for constructing quinoline and naphthyridine ring systems.[7][8] In this case, 2-aminonicotinaldehyde would be condensed with a ketone bearing a propylamino side chain (e.g., 5-aminopentan-2-one) in the presence of a base or acid catalyst to form the 2-(3-aminopropyl)-1,8-naphthyridine.

The resulting 2-substituted 1,8-naphthyridine is then subjected to catalytic hydrogenation to selectively reduce the pyridine ring without affecting the other aromatic ring.[9] This is typically achieved using a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.[9] The reaction conditions (pressure, temperature, and solvent) need to be carefully controlled to achieve the desired regioselectivity.

Detailed Experimental Protocol (Primary Route)

The following is a representative experimental protocol for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine via the Sonogashira coupling and Chichibabin cyclization route. Disclaimer: This protocol is a composite based on literature procedures for similar compounds and should be adapted and optimized by a qualified chemist.

Materials and Reagents

| Reagent/Material | Supplier | Purity/Grade |

| 2,5-Dibromopyridine | Commercially Available | >98% |

| N-Boc-propargylamine | Commercially Available | >97% |

| Pd(PPh₃)₂Cl₂ | Commercially Available | Catalyst Grade |

| Copper(I) Iodide | Commercially Available | >98% |

| Triethylamine | Commercially Available | Anhydrous |

| Tetrahydrofuran (THF) | Commercially Available | Anhydrous |

| Palladium on Carbon (10%) | Commercially Available | Catalyst Grade |

| Sodium Amide (NaNH₂) | Commercially Available | 90% |

| Toluene | Commercially Available | Anhydrous |

| Dichloromethane (DCM) | Commercially Available | ACS Grade |

| Ethyl Acetate | Commercially Available | ACS Grade |

| Hexanes | Commercially Available | ACS Grade |

| Hydrochloric Acid | Commercially Available | Concentrated |

| Sodium Hydroxide | Commercially Available | Pellets |

Step-by-Step Procedure

Step 1: Synthesis of tert-butyl (3-(5-(3-((tert-butoxycarbonyl)amino)prop-1-yn-1-yl)pyridin-2-yl)prop-2-yn-1-yl)carbamate

-

To a solution of 2,5-dibromopyridine (1.0 eq) and N-Boc-propargylamine (2.2 eq) in anhydrous THF is added triethylamine (3.0 eq).

-

The mixture is degassed with argon for 15 minutes.

-

Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq) are added, and the reaction mixture is stirred at room temperature under an argon atmosphere for 24 hours.

-

The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired diyne.

Step 2: Synthesis of tert-butyl (3-(5-(3-((tert-butoxycarbonyl)amino)propyl)pyridin-2-yl)propyl)carbamate

-

The diyne from the previous step is dissolved in ethanol, and 10% Pd/C (10 wt%) is added.

-

The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 16 hours.

-

The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give the saturated diprotected diamine, which is used in the next step without further purification.

Step 3: Synthesis of tert-butyl (5,6,7,8-tetrahydronaphthyridin-2-yl)propylcarbamate

-

A suspension of sodium amide (3.0 eq) in anhydrous toluene is heated to reflux.

-

A solution of the diprotected diamine from the previous step in anhydrous toluene is added dropwise to the refluxing suspension.

-

The reaction mixture is refluxed for 6 hours, and the progress is monitored by TLC.

-

After cooling to room temperature, the reaction is quenched by the slow addition of water.

-

The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the Boc-protected product.

Step 4: Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine

-

The Boc-protected compound is dissolved in a solution of HCl in dioxane (4 M).

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford the hydrochloride salt of the title compound.

-

The free base can be obtained by neutralizing the hydrochloride salt with a base (e.g., NaOH solution) and extracting with an organic solvent.

Characterization Data

| Analysis | Expected Results |

| Appearance | Pale yellow oil or low-melting solid |

| Molecular Formula | C₁₁H₁₇N₃ |

| Molecular Weight | 191.27 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.0-7.2 (d, 1H, Ar-H), 6.4-6.6 (d, 1H, Ar-H), 4.5-4.8 (br s, 1H, NH), 3.2-3.4 (t, 2H, CH₂), 2.7-2.9 (t, 2H, CH₂), 2.5-2.7 (t, 2H, CH₂), 1.8-2.0 (m, 2H, CH₂), 1.6-1.8 (m, 2H, CH₂), 1.2-1.5 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 155-157, 145-147, 135-137, 115-117, 110-112, 45-47, 40-42, 35-37, 30-32, 25-27, 20-22 |

| Mass Spectrometry (ESI+) | m/z: 192.15 [M+H]⁺ |

Conclusion

The synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine represents a challenging yet rewarding endeavor in medicinal chemistry. The multi-step synthesis, particularly the route involving Sonogashira coupling and Chichibabin cyclization, offers an efficient and modular approach to this valuable scaffold. The insights provided in this guide, from retrosynthetic analysis to a detailed experimental protocol, are intended to empower researchers in their efforts to synthesize this and related compounds for the advancement of drug discovery. Careful execution and optimization of the described procedures are paramount for achieving high yields and purity of the final product.

References

- Armarego, W. L. F. Catalytic reduction of 1,5-, 1,6-, and 1,8-naphthyridine with palladium on charcoal in ethanol gave the corresponding 1,2,3,4-tetrahydro-derivatives, but 1,7-naphthyridine gave a separable mixture 1,2,3,4-tetrahydro-(57%) and 5,6,7,8-tetrahydro-1,7-naphthyridine (43%). J. Chem. Soc. C1967, 377-383.

- Dolle, R. E.; et al. Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. J. Org. Chem.2004, 69 (2), 543–546.

- Movassaghi, M.; Hill, M. D. A Highly Reactive and Regioselective Catalyst for the Preparation of 2-Substituted Quinolines, 1,8-Naphthyridines, and Chromone Derivatives from Unmodified Methyl Ketones and o-Aminoaromatic Aldehydes. J. Am. Chem. Soc.2006, 128 (14), 4592–4593.

- Ghorbani-Vaghei, R.; Malaekehpoor, S. M. A single-step, facile synthesis of 1,8-naphthyridine derivatives in good yields was carried out at room temperature under mild conditions using a three-component condensation reaction of substituted 2-aminopyridines, malononitrile or methyl/ethyl cyanoacetate, and various aldehydes in the presence of a N-bromosulfonamide as Lewis acid. Synthesis2017, 49 (04), 763-769.

-

Dolle, R. E.; et al. Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. J. Org. Chem.2004 , 69 (2), 543–546. [Link]

- Chichibabin, A. E.; Zeide, O. A. A new reaction for compounds containing the pyridine nucleus. J. Russ. Phys. Chem. Soc.1914, 46, 1216–1236.

- Surrey, A. R. The Chichibabin Reaction. Org. React.1954, 8, 4.

-

Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]

- Ma, W.; et al. Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Org. Lett.2016, 18 (15), 3742–3745.

-

LookChem. Cas 206989-41-5,5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDIN-2-PROPYLAMINE. [Link]

-

Scientific Update. The Chichibabin amination reaction. [Link]

-

Organic Syntheses. C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Org. Synth.2021 , 98, 363-373. [Link]

- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5,6,7,8-Tetrahydro-1-naphthylamine(2217-41-6) 1H NMR [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine and its Derivatives as αVβ3 Integrin Antagonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly as a core component of potent and selective αVβ3 integrin antagonists. While the specific pharmacological profile of the parent compound, 5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine, is not extensively detailed in publicly available literature, its crucial role as a synthetic intermediate provides a strong rationale for investigating its mechanism of action through the lens of its more complex and biologically characterized derivatives. This guide delineates the putative mechanism of action of compounds derived from this scaffold, focusing on their role as RGD-mimetics that antagonize the αVβ3 integrin, a key receptor implicated in angiogenesis, tumor metastasis, and osteoporosis. We will explore the molecular interactions, downstream signaling consequences, and the experimental methodologies used to elucidate this mechanism.

Introduction: The 5,6,7,8-Tetrahydro-1,8-naphthyridine Scaffold in Drug Discovery

The 1,8-naphthyridine ring system is a versatile heterocyclic motif that has been incorporated into a wide array of biologically active molecules, exhibiting properties ranging from antimicrobial and anticancer to neurological effects.[1][2] The saturated tetrahydro-variant, specifically 5,6,7,8-tetrahydro-1,8-naphthyridine, provides a three-dimensional conformation that is particularly amenable to serving as a rigid scaffold for presenting pharmacophoric elements in a precise spatial orientation. The propylamine substituent at the 2-position offers a key vector for synthetic elaboration, enabling the construction of more complex molecules designed to interact with specific biological targets.

A significant body of evidence points to the utility of 5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine as a foundational building block for the synthesis of potent αVβ3 integrin antagonists.[3][4] This guide will therefore focus on this primary, evidence-based mechanism of action for derivatives of this scaffold.

The Primary Target: αVβ3 Integrin

Integrins are a family of heterodimeric transmembrane receptors, composed of α and β subunits, that mediate cell-matrix and cell-cell adhesion.[5] The αVβ3 integrin, in particular, is a receptor for extracellular matrix (ECM) proteins containing the arginine-glycine-aspartic acid (RGD) tripeptide sequence, such as vitronectin, fibronectin, and osteopontin.[6] While its expression is low on quiescent endothelial cells and most normal tissues, it is significantly upregulated on activated endothelial cells during angiogenesis, on osteoclasts involved in bone resorption, and on various tumor cells.[7] This differential expression profile makes αVβ3 an attractive therapeutic target for diseases characterized by these processes, including cancer, osteoporosis, and certain inflammatory conditions.

Molecular Mechanism of Action: RGD-Mimetic Antagonism

Derivatives of 5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine are designed to function as RGD-mimetics. They mimic the spatial and electrostatic properties of the RGD peptide, allowing them to bind to the RGD-binding pocket on the αVβ3 integrin, thereby competitively inhibiting the binding of endogenous ECM ligands.[8]

Binding Interaction with the αVβ3 Receptor

The binding of these non-peptide antagonists to the αVβ3 integrin is characterized by key molecular interactions:[8]

-

Cationic Mimic: A basic nitrogen atom, often a primary amine or a guanidinium group introduced in the derivative, mimics the arginine residue of the RGD sequence. This positively charged group forms a crucial salt bridge with an aspartate residue (D150) on the αV subunit of the integrin.[8]

-

Anionic Mimic: A carboxylic acid or a bioisostere, also part of the derivative structure, mimics the aspartate residue of the RGD peptide. This negatively charged group coordinates with a divalent cation (typically Mg²⁺ or Mn²⁺) within the Metal Ion-Dependent Adhesion Site (MIDAS) on the β3 subunit.[5]

-

Hydrophobic/Aromatic Interactions: The tetrahydro-1,8-naphthyridine core itself, along with other appended lipophilic groups, can engage in favorable hydrophobic and π-π stacking interactions with aromatic residues, such as tyrosine (Y178) on the αV subunit, within the binding pocket.[8] This contributes to the affinity and selectivity of the antagonist.

Figure 1: Simplified diagram of the binding interactions of a 5,6,7,8-tetrahydro-1,8-naphthyridine-based antagonist with the αVβ3 integrin receptor.

Downstream Signaling Consequences of αVβ3 Antagonism

By blocking the binding of ECM ligands, these antagonists prevent the "outside-in" signaling cascades that are normally initiated by integrin clustering and activation. This leads to the inhibition of several key cellular processes:

-

Inhibition of Focal Adhesion Kinase (FAK) Signaling: Integrin engagement normally leads to the recruitment and autophosphorylation of FAK, a critical non-receptor tyrosine kinase. Activated FAK serves as a scaffold for numerous signaling proteins, leading to the activation of downstream pathways such as the MAPK/ERK and PI3K/Akt pathways.[3] αVβ3 antagonism prevents FAK activation, thereby inhibiting signals that promote cell survival, proliferation, and migration.[9]

-

Disruption of Cell Migration and Invasion: The FAK-mediated signaling is essential for the dynamic regulation of the actin cytoskeleton required for cell motility. By inhibiting this pathway, the antagonists disrupt the ability of tumor cells to migrate and invade surrounding tissues.[3]

-

Induction of Apoptosis (Anoikis): For many cell types, particularly endothelial and tumor cells, adhesion to the ECM is essential for survival. By blocking this adhesion, αVβ3 antagonists can induce a specific form of apoptosis known as anoikis.

-

Inhibition of Angiogenesis: αVβ3 integrin plays a crucial role in the proliferation and migration of endothelial cells during the formation of new blood vessels. Antagonism of αVβ3 can inhibit angiogenesis by directly affecting endothelial cell function and by modulating the signaling of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[10]

Figure 2: Downstream signaling consequences of αVβ3 integrin antagonism by a 5,6,7,8-tetrahydro-1,8-naphthyridine-based compound.

Quantitative Data and Structure-Activity Relationships

The potency of αVβ3 integrin antagonists is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in cell-based adhesion assays or their inhibitory constant (Ki) in receptor binding assays. While data for the parent compound is scarce, studies on its derivatives have demonstrated high affinity and selectivity.

| Compound | Target | Assay Type | IC₅₀ (µM) | Reference |

| (R)-2-(4-(quinolin-4-yl)-1-((5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methyl)piperazin-2-yl)ethan-1-ol hydrochloride (MSR01R) | αVβ3 Integrin | Cell Adhesion Assay | 1.3 ± 0.33 | [3] |

| (S)-2-(4-(quinolin-4-yl)-1-((5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methyl)-piperazin-2-yl)ethan-1-ol hydrochloride (MSR01S) | αVβ3 Integrin | Cell Adhesion Assay | 1.0 ± 0.30 | [3] |

| A potent phenylpiperazine-based derivative with a tetrahydro-1,8-naphthyridine-like core | αVβ3 Integrin | Receptor Binding | 0.000055 (55 pM) | [11] |

Table 1: In vitro potency of representative αVβ3 integrin antagonists incorporating the 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold or a similar core structure.

Experimental Protocols for Mechanistic Elucidation

The characterization of αVβ3 integrin antagonists relies on a suite of in vitro biochemical and cell-based assays.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of binding and dissociation between an antagonist and the purified integrin receptor in real-time.

Methodology:

-

Chip Preparation: Purified, soluble αVβ3 integrin ectodomain is immobilized onto the surface of a sensor chip (e.g., CM5) via amine coupling. A reference flow cell without the integrin is prepared in parallel.

-

Analyte Injection: A series of dilutions of the test compound (e.g., a tetrahydro-1,8-naphthyridine derivative) in a suitable running buffer is injected sequentially over the chip surface.

-

Data Acquisition: The change in the SPR signal, measured in Response Units (RU), is recorded in real-time, generating a sensorgram for each concentration. This includes an association phase during injection and a dissociation phase when the buffer flow is restored.

-

Data Analysis: The sensorgrams are corrected by subtracting the signal from the reference cell. The resulting binding curves are globally fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[10][12][13]

Figure 3: Workflow for determining binding kinetics of an αVβ3 integrin antagonist using Surface Plasmon Resonance (SPR).

Cell Adhesion Assay

This assay measures the ability of a compound to inhibit the adhesion of cells expressing αVβ3 integrin to a substrate coated with an ECM ligand.

Methodology:

-

Plate Coating: The wells of a 96-well plate are coated with an αVβ3 ligand, such as fibronectin or vitronectin (e.g., 5 µg/mL), and incubated to allow adsorption. The wells are then washed and blocked with a solution like bovine serum albumin (BSA) to prevent non-specific cell binding.[14]

-

Cell Preparation: A cell line that expresses high levels of αVβ3 integrin (e.g., U87MG glioblastoma cells or M21 melanoma cells) is harvested and resuspended in serum-free media.

-

Inhibition Assay: The cells are pre-incubated with various concentrations of the test compound for a defined period.

-

Adhesion: The cell-compound mixture is added to the coated wells and incubated (e.g., 30-60 minutes at 37°C) to allow for cell adhesion.

-

Washing and Staining: Non-adherent cells are removed by gentle washing. The remaining adherent cells are fixed (e.g., with methanol) and stained with a dye such as crystal violet.[14]

-

Quantification: The dye is solubilized, and the absorbance is measured using a plate reader. The percentage of adhesion inhibition is calculated relative to a vehicle-treated control.[15]

Considerations: Partial Agonism and Off-Target Effects

A critical aspect in the development of integrin antagonists is the potential for partial agonism. Some RGD-mimetic compounds, while blocking the binding of endogenous ligands, can still induce a conformational change in the integrin that leads to a partially active state, triggering some downstream signaling.[7][16][17] This can lead to paradoxical effects, where low concentrations of the antagonist may even promote angiogenesis or tumor growth.[18] Therefore, it is crucial to characterize new antagonists for their ability to act as "pure" antagonists that lock the integrin in an inactive conformation.

Furthermore, the 1,8-naphthyridine scaffold is known to interact with other biological targets. For instance, some derivatives have been shown to have activity as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) or to interact with DNA topoisomerase.[19][20] While the derivatives discussed here are designed for high selectivity towards αVβ3 integrin, the potential for off-target effects should be carefully evaluated during preclinical development.[19][21][22][23]

Conclusion

The 5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine scaffold is a highly valuable starting point for the development of potent and selective αVβ3 integrin antagonists. The mechanism of action of its derivatives is predicated on their ability to function as RGD-mimetics, competitively inhibiting the binding of ECM proteins to the αVβ3 receptor. This antagonism leads to the disruption of critical downstream signaling pathways, including the FAK/MAPK and PI3K/Akt axes, ultimately resulting in the inhibition of cell proliferation, migration, and angiogenesis. A thorough understanding of the molecular interactions and the application of rigorous experimental methodologies are essential for the successful development of novel therapeutics based on this promising chemical scaffold.

References

-

Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. (2025). PubMed Central. [Link]

-

Synthesis, molecular docking of novel 1,8-naphthyridine derivatives and their cytotoxic activity against HepG2 cell lines. (n.d.). ResearchGate. [Link]

-

Data Sheet SPR Kinetic Affinity Assay Protocol. (n.d.). Gifford Bioscience. [Link]

-

Structure-Based Discovery of a Novel Class of Small-Molecule Pure Antagonists of Integrin αVβ3. (2019). ACS Publications. [Link]

-

Binding model for nonpeptide antagonists of alpha(v)beta(3) integrin. (2002). PubMed. [Link]

-

Structural basis for pure antagonism of integrin αVβ3 by a high affinity form of fibronectin. (2014). eLife. [Link]

-

5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. (2019). PubMed. [Link]

-

Methods for the Synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine Fragments for alphaVbeta3 Integrin Antagonists. (2007). PubMed. [Link]

-

Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification. (2016). International Journal of Medical Sciences. [Link]

-

Guide to Running an SPR Experiment. (2022). University of Montana. [Link]

-

QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. (2024). Journal of Bio-X Research. [Link]

-

PROTOCOL FOR CELL ADHESION ASSAYS. (2008). ResearchGate. [Link]

-

Novel Pure αVβ3 Integrin Antagonists That Do Not Induce Receptor Extension, Prime the Receptor, or Enhance Angiogenesis at Low Concentrations. (2019). ACS Publications. [Link]

-

αv-Class integrin binding to fibronectin is solely mediated by RGD and unaffected by an RGE mutation. (2020). Journal of Cell Biology. [Link]

-

Novel Pure αVβ3 Integrin Antagonists That Do Not Induce Receptor Extension, Prime the Receptor, or Enhance Angiogenesis at Low Concentrations. (2019). PubMed Central. [Link]

-

An integrin αvβ3 antagonistic modified peptide inhibits tumor growth through inhibition of the ERK and AKT signaling pathways. (2016). PubMed. [Link]

-

Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. [Link]

-

off-target effects of drugs. (2020). YouTube. [Link]

-

Biacore SPR assay application guide. (n.d.). Cytiva. [Link]

-

Mechanism of RGD-conjugated nanodevice binding to its target protein integrin αVβ3 by atomistic molecular dynamics and machine learning. (2024). Nanoscale. [Link]

-

Arginylglycylaspartic acid. (n.d.). Wikipedia. [Link]

-

alphavbeta3 integrin and angiogenesis: a moody integrin in a changing environment. (2005). PubMed. [Link]

-

In-silico Investigation by Molecular Docking, DFT and Pharmacokinetic Studies of Some Synthesized 1,8-Naphthyridine Derivatives as Prospective Anti-Breast Cancer Agents. (2020). ResearchGate. [Link]

-

Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin α v β 3 by Molecular Dynamics Simulations. (2021). MDPI. [Link]

-

Discovery of a potent and selective alpha v beta 3 integrin antagonist with strong inhibitory activity against neointima formation in rat balloon injury model. (2004). PubMed. [Link]

-

Cell-adhesion assays. (2005). PubMed. [Link]

-

off-target effects. (2020). YouTube. [Link]

-

Determining Ligand Binding and Specificity Within the β2-Integrin Family with a Novel Assay Platform. (2025). PubMed. [Link]

-

Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism. (2023). ACS Publications. [Link]

-

Empowering drug off-target discovery with metabolic and structural analysis. (2023). PubMed Central. [Link]

-

Cell Adhesion Assays. (2009). ResearchGate. [Link]

-

Conjecturing about Small-Molecule Agonists and Antagonists of α4β1 Integrin: From Mechanistic Insight to Potential Therapeutic Applications. (2024). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structure-Based Discovery of a Novel Class of Small-Molecule Pure Antagonists of Integrin αVβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations [mdpi.com]

- 6. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Binding model for nonpeptide antagonists of alpha(v)beta(3) integrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Discovery of a potent and selective alpha v beta 3 integrin antagonist with strong inhibitory activity against neointima formation in rat balloon injury model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 13. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Novel Pure αVβ3 Integrin Antagonists That Do Not Induce Receptor Extension, Prime the Receptor, or Enhance Angiogenesis at Low Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Structural basis for pure antagonism of integrin αVβ3 by a high affinity form of fibronectin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mednexus.org [mednexus.org]

- 21. m.youtube.com [m.youtube.com]

- 22. youtube.com [youtube.com]

- 23. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine: A Technical Guide for Researchers

Abstract

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, recognized for its "privileged" structural attributes that confer a wide spectrum of biological activities. Within this esteemed class of compounds, 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine (THNPA) emerges as a molecule of significant interest for drug discovery and development. While direct and extensive research on THNPA is still maturing, its structural features, coupled with the well-documented pharmacology of its analogs, strongly suggest a rich potential for therapeutic applications, particularly in oncology and neurology.[1] This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the postulated biological activities of THNPA, grounded in the established pharmacology of the broader naphthyridine family. Furthermore, this guide will present detailed, field-proven experimental protocols to enable the scientific community to systematically investigate and validate the therapeutic promise of this compound.

Introduction: The Scientific Rationale for Investigating THNPA

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine is a heterocyclic compound featuring a tetrahydro-1,8-naphthyridine core with a propylamine substituent at the 2-position.[1] The 1,8-naphthyridine nucleus is a bioisostere of quinoline and naphthalene and is present in numerous compounds with diverse pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The introduction of a tetrahydro-fused ring system imparts a three-dimensional conformation, which can significantly influence receptor binding and pharmacokinetic properties compared to its planar aromatic counterparts. The propylamine side chain offers a basic nitrogen atom, a common feature in many centrally acting agents, suggesting potential interactions with targets in the central nervous system.

Given the nascent stage of direct research on THNPA, this guide will explore its biological activity through the lens of its more extensively studied structural relatives. This approach allows us to formulate well-grounded hypotheses regarding its mechanism of action and to provide a clear roadmap for its experimental validation.

Postulated Biological Activities and Mechanisms of Action

Based on the established activities of structurally similar 1,8-naphthyridine derivatives, THNPA is hypothesized to exert its biological effects through one or more of the following mechanisms:

Anticancer Activity

The 1,8-naphthyridine scaffold is a recurring motif in a multitude of potent anticancer agents.[2] The potential anticancer activity of THNPA may be mediated through several key cellular pathways.

Several 2-phenyl-1,8-naphthyridin-4-one derivatives have demonstrated significant cytotoxic effects by inhibiting tubulin polymerization.[3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. It is plausible that THNPA could interact with the colchicine-binding site on β-tubulin, thereby preventing the formation of microtubules essential for cell division.

Hypothesized Signaling Pathway: Tubulin Polymerization Inhibition

Caption: Postulated mechanism of THNPA-induced cytotoxicity via inhibition of tubulin polymerization.

Topoisomerase II is a critical enzyme in DNA replication and transcription, and its inhibition is a validated strategy in cancer chemotherapy. The 1,8-naphthyridine core is present in compounds that can stabilize the DNA-topoisomerase II cleavage complex, leading to double-strand breaks and cell death. THNPA may function as a topoisomerase II poison, interfering with the enzyme's ability to ligate cleaved DNA.

Hypothesized Mechanism: Topoisomerase II Poisoning

Caption: THNPA as a potential topoisomerase II poison, stabilizing the cleavage complex.

A closely related analog, 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine, serves as a key intermediate in the synthesis of αVβ3 integrin antagonists.[4] Integrins are transmembrane receptors involved in cell adhesion, migration, and signaling, and their dysregulation is implicated in tumor progression and angiogenesis. THNPA may act as an antagonist of αVβ3 integrin, thereby inhibiting tumor growth and metastasis.

Neurological Activity

The presence of the tetrahydro-naphthyridine core and a basic propylamine side chain in THNPA suggests potential activity within the central nervous system.

Agonists of the serotonin 1A (5-HT1A) receptor are utilized in the treatment of anxiety and depression.[5] The 5-HT1A receptor is a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase. Given that structurally related tetrahydro-benzindole derivatives with N,N-di-n-propylamino substituents exhibit potent and selective 5-HT1A agonism, it is conceivable that THNPA could also modulate this receptor, suggesting its potential as an anxiolytic or antidepressant agent.

Hypothesized Signaling Pathway: 5-HT1A Receptor Agonism

Caption: Postulated signaling cascade following THNPA-mediated activation of the 5-HT1A receptor.

Neuroinflammation, mediated by activated microglia, is a key contributor to the pathogenesis of various neurodegenerative diseases. A novel 1,8-naphthyridine-2-carboxamide derivative has been shown to attenuate inflammatory responses in lipopolysaccharide (LPS)-treated microglial cells by suppressing the TLR4/Myd88/NF-κB signaling pathway.[6][7] THNPA may exert neuroprotective effects through a similar anti-inflammatory mechanism.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of THNPA, a systematic, multi-faceted experimental approach is required. The following protocols are established, validated methods for assessing the hypothesized activities.

In Vitro Cytotoxicity and Antiproliferative Assays

A foundational step is to assess the general cytotoxicity of THNPA against a panel of human cancer cell lines and a non-cancerous control cell line.

Table 1: Recommended Cell Lines for Initial Screening

| Cell Line | Cancer Type |

| MCF-7 | Breast Cancer |

| A549 | Lung Cancer |

| HCT116 | Colon Cancer |

| U87 MG | Glioblastoma |

| HEK293 | Normal Human Embryonic Kidney |

Protocol 3.1.1: MTT Assay for Cell Viability

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of THNPA (e.g., from 0.01 µM to 100 µM) in complete cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Experimental Workflow: In Vitro Cytotoxicity Screening

Caption: Step-by-step workflow for determining the in vitro cytotoxicity of THNPA using the MTT assay.

Mechanistic Assays for Anticancer Activity

This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin.[8][9][10][11]

-

Reagent Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.

-

Reaction Setup: In a pre-warmed 96-well plate, add tubulin solution to each well. Add various concentrations of THNPA, a positive control (e.g., colchicine or nocodazole), and a vehicle control.

-

Initiation of Polymerization: Add GTP to a final concentration of 1 mM to each well to initiate polymerization.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the increase in absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Plot absorbance versus time. Inhibition of polymerization is indicated by a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.[12][13][14][15][16]

-

Reaction Mixture Preparation: On ice, prepare reaction mixtures containing assay buffer, ATP, and kDNA substrate.

-

Compound Addition: Add serial dilutions of THNPA, a positive control inhibitor (e.g., etoposide), and a vehicle control to the reaction tubes.

-

Enzyme Addition: Add human topoisomerase IIα to each tube to initiate the reaction.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the reaction products onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).

-

Visualization: Visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of decatenated minicircles and an increase in the catenated kDNA that remains in the well.

A competitive binding assay can be used to determine the affinity of THNPA for αVβ3 integrin.[17][18][19][20][21]

-

Receptor and Ligand Preparation: Use purified human αVβ3 integrin and a radiolabeled or fluorescently-labeled ligand (e.g., [¹²⁵I]-echistatin or a fluorescently tagged RGD peptide).

-

Assay Setup: In a 96-well plate coated with the integrin, add a fixed concentration of the labeled ligand and varying concentrations of THNPA.

-

Incubation: Incubate at room temperature to allow binding to reach equilibrium.

-

Washing: Wash the plate to remove unbound ligand.

-

Detection: Measure the amount of bound labeled ligand using a suitable detector (gamma counter or fluorescence plate reader).

-

Data Analysis: Determine the Ki or IC₅₀ value for THNPA by analyzing the displacement of the labeled ligand.

Assays for Neurological Activity

This assay determines the affinity of THNPA for the human 5-HT1A receptor.[5][22][23][24][25]

-

Membrane Preparation: Use cell membranes prepared from a cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).

-

Radioligand Binding: In a 96-well plate, incubate the cell membranes with a specific 5-HT1A radioligand (e.g., [³H]8-OH-DPAT) and varying concentrations of THNPA.

-

Non-specific Binding Determination: Include a set of wells with a high concentration of a known 5-HT1A ligand (e.g., unlabeled 8-OH-DPAT) to determine non-specific binding.

-

Incubation and Filtration: Incubate to allow binding to reach equilibrium, then rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding and determine the Ki of THNPA.

This cell-based assay assesses the ability of THNPA to suppress the inflammatory response in microglia.[6][7]

-

Cell Culture and Treatment: Culture BV2 microglial cells and pre-treat them with various concentrations of THNPA for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide Measurement (Griess Assay): Collect the cell culture supernatant and measure the concentration of nitrite, a stable product of nitric oxide, using the Griess reagent.

-

Cytokine Measurement (ELISA): Use enzyme-linked immunosorbent assays (ELISAs) to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant.

-

Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression levels of key proteins in the TLR4/NF-κB pathway, such as phosphorylated IκBα and the p65 subunit of NF-κB.

Concluding Remarks and Future Directions

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine represents a promising, yet underexplored, chemical entity with a high potential for therapeutic development. The structural relationship to a plethora of biologically active 1,8-naphthyridine derivatives provides a strong rationale for its investigation as an anticancer and neuroactive agent. This technical guide offers a comprehensive framework for initiating such an investigation, from initial cytotoxicity screening to detailed mechanistic studies.

The successful execution of these protocols will not only elucidate the specific biological activities of THNPA but also pave the way for lead optimization and further preclinical development. The scientific community is encouraged to embark on the systematic evaluation of this intriguing molecule, which may hold the key to novel therapeutic interventions for some of our most challenging diseases.

References

-

An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDIN-2-PROPYLAMINE. (n.d.). LookChem. Retrieved January 23, 2026, from [Link]

-

Gobbi, G. (2014). 5-HT1A Receptors in Psychopharmacology. Psychopharmacology Institute. Retrieved January 23, 2026, from [Link]

-

Novel Pure αVβ3 Integrin Antagonists That Do Not Induce Receptor Extension, Prime the Receptor, or Enhance Angiogenesis at Low Concentrations. (2019). ACS Publications. Retrieved January 23, 2026, from [Link]

-

Methods for the Synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine Fragments for alphaVbeta3 Integrin Antagonists. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton. Retrieved January 23, 2026, from [Link]

-

Pommier, Y. (2018). Topoisomerase Assays. Current Protocols in Pharmacology, 82(1), e43. Retrieved January 23, 2026, from [Link]

-